Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†

Journal of Materials Chemistry A Pub Date: 2018-05-21 DOI: 10.1039/C8TA02966K

Abstract

In this work, it is demonstrated that by applying a nanoscale Al2O3 film via atomic layer deposition (ALD) to the Cu2ZnSnS4–TiO2 p/n junction, the adverse Sn doping effect is prevented and band alignment is optimized. EDS f-ratio mapping and XANES are used to confirm the purity and nanoscale homogeneity of CZTS. Thanks to the engineered interface by ALD Al2O3, high sensitivity photodetectors are designed exhibiting a novel voltage alterable spectral photoresponse. By further integrating a CdS interfacial layer, a TiO2–Al2O3–CZTS/Spiro-OMeTAD/Au solid state nanostructured solar cell is eventually fabricated with an enhanced energy conversion efficiency of 4.2%.

Graphical abstract: Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells
Nanoengineering of the Cu2ZnSnS4–TiO2 interface via atomic layer deposition of Al2O3 for high sensitivity photodetectors and solid state solar cells†
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